molecular formula C18H27NO B140602 7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan CAS No. 157622-55-4

7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan

Cat. No.: B140602
CAS No.: 157622-55-4
M. Wt: 273.4 g/mol
InChI Key: IJICKINLCUKIHY-UHFFFAOYSA-N
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Description

7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan, also known as this compound, is a useful research compound. Its molecular formula is C18H27NO and its molecular weight is 273.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

157622-55-4

Molecular Formula

C18H27NO

Molecular Weight

273.4 g/mol

IUPAC Name

N,N-dipropyl-2,3,5,6,7,8-hexahydrobenzo[f][1]benzofuran-7-amine

InChI

InChI=1S/C18H27NO/c1-3-8-19(9-4-2)17-6-5-14-11-15-7-10-20-18(15)13-16(14)12-17/h11,13,17H,3-10,12H2,1-2H3

InChI Key

IJICKINLCUKIHY-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1CCC2=CC3=C(C=C2C1)OCC3

Canonical SMILES

CCCN(CCC)C1CCC2=CC3=C(C=C2C1)OCC3

157622-55-4

Synonyms

7-(N,N-dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan
S 11566
S 14297
S-11566
S-14297

Origin of Product

United States

Synthesis routes and methods

Procedure details

13.4 g of propyl iodide and 11 g of potassium carbonate are added to 1.5 g of the compound of Example 2 dissolved in 10 ml of acetonitrile.
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
compound
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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